molecular formula C10H9NO3 B12374534 5-Hydroxyindole-3-acetic Acid-D5

5-Hydroxyindole-3-acetic Acid-D5

Katalognummer: B12374534
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: DUUGKQCEGZLZNO-RMPOUBHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxyindole-3-acetic Acid-D5 is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic Acid. It is primarily used as an internal standard in analytical chemistry for quantifying levels of its unlabeled counterpart via mass spectrometry techniques . This compound is significant in various scientific fields due to its stability and unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyindole-3-acetic Acid-D5 typically involves the incorporation of deuterium into the 5-Hydroxyindole-3-acetic Acid molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxyindole-3-acetic Acid-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various esters or ethers .

Wissenschaftliche Forschungsanwendungen

5-Hydroxyindole-3-acetic Acid-D5 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Hydroxyindole-3-acetic Acid-D5 involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical assays, allowing for precise measurement and analysis of metabolic pathways. The deuterium atoms in the compound provide stability and prevent rapid degradation, making it an ideal internal standard .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxyindole-3-acetic Acid-D5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it superior to its non-deuterated counterparts in various scientific applications .

Eigenschaften

Molekularformel

C10H9NO3

Molekulargewicht

196.21 g/mol

IUPAC-Name

2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D

InChI-Schlüssel

DUUGKQCEGZLZNO-RMPOUBHVSA-N

Isomerische SMILES

[2H]C1=CC2=C(C(=C1O)[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O

Kanonische SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.